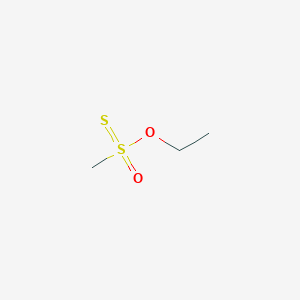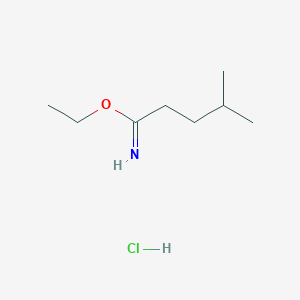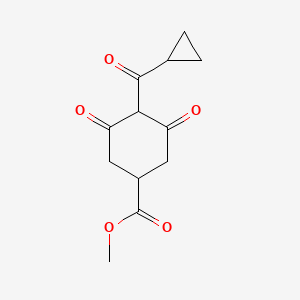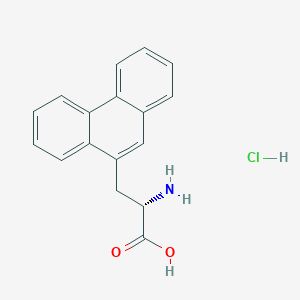
(S)-2-Amino-3-(phenanthren-9-yl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(phenanthren-9-yl)propanoic acid hydrochloride is a chiral amino acid derivative with a phenanthrene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(phenanthren-9-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenanthrene and other reagents.
Formation of Intermediate: Phenanthrene is functionalized to introduce the necessary functional groups. This step may involve reactions such as bromination, followed by substitution reactions to introduce the amino and carboxyl groups.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-2-Amino-3-(phenanthren-9-yl)propanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-(phenanthren-9-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be used to modify the phenanthrene ring or the amino acid moiety.
Substitution: The compound can undergo substitution reactions, particularly at the phenanthrene ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while substitution reactions can introduce various functional groups onto the phenanthrene ring.
科学的研究の応用
(S)-2-Amino-3-(phenanthren-9-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of (S)-2-Amino-3-(phenanthren-9-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The phenanthrene moiety can intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, the amino acid component can interact with enzymes, influencing their activity and function.
類似化合物との比較
Similar Compounds
(S)-3-Amino-3-(phenanthren-9-yl)propanoic acid: This compound is similar but lacks the hydrochloride salt form.
Phenanthrene derivatives: Other phenanthrene-based compounds with different functional groups.
Uniqueness
(S)-2-Amino-3-(phenanthren-9-yl)propanoic acid hydrochloride is unique due to its combination of a chiral amino acid and a phenanthrene moiety. This dual functionality allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications.
特性
分子式 |
C17H16ClNO2 |
|---|---|
分子量 |
301.8 g/mol |
IUPAC名 |
(2S)-2-amino-3-phenanthren-9-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C17H15NO2.ClH/c18-16(17(19)20)10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15;/h1-9,16H,10,18H2,(H,19,20);1H/t16-;/m0./s1 |
InChIキー |
KCJOEWYMBYXALV-NTISSMGPSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C[C@@H](C(=O)O)N.Cl |
正規SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


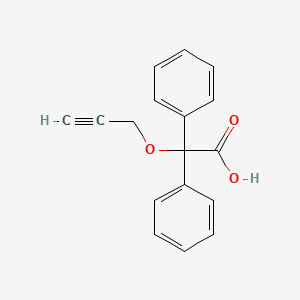

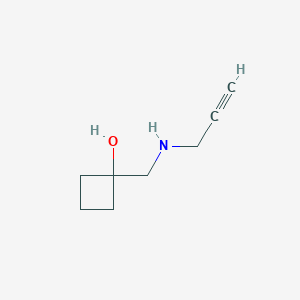
![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid](/img/structure/B13340964.png)
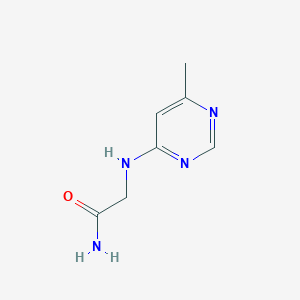
![3-(3-methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B13340977.png)
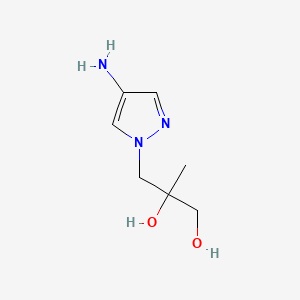
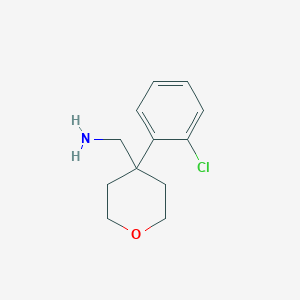
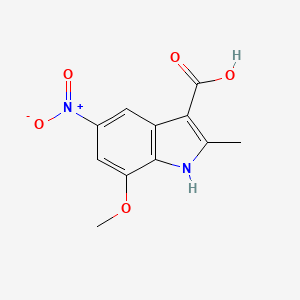
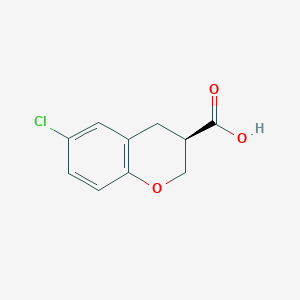
![2-[[5-(Bromomethyl)pyrazol-1-yl]methoxy]ethyl-trimethyl-silane](/img/structure/B13341010.png)
